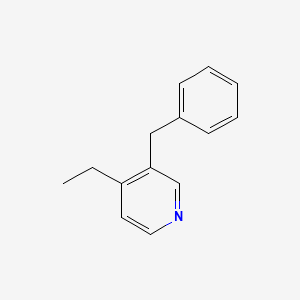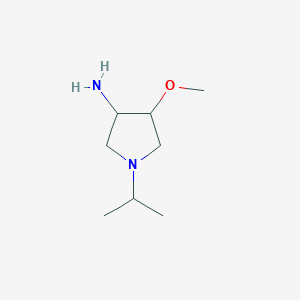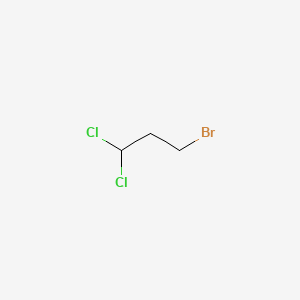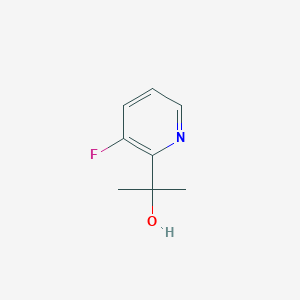
Tartaric acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-Dihydroxysuccinic acid hydrate, also known as (2R,3R)-(+)-tartaric acid, is a naturally occurring organic compound. It is a dihydroxy derivative of succinic acid and exists as a hydrate. This compound is widely known for its chiral properties and is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dihydroxysuccinic acid hydrate can be achieved through several methods. One common approach involves the oxidation of D-glucose using nitric acid, which yields (2R,3R)-2,3-Dihydroxysuccinic acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of (2R,3R)-2,3-Dihydroxysuccinic acid hydrate often involves the fermentation of glucose by specific strains of microorganisms such as Rhodococcus erythropolis. The fermentation process is optimized to maximize the yield of the desired product, followed by purification steps to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-Dihydroxysuccinic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyfumaric acid.
Reduction: Reduction reactions can convert it into dihydroxybutanedioic acid.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include dihydroxyfumaric acid, dihydroxybutanedioic acid, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
(2R,3R)-2,3-Dihydroxysuccinic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-Dihydroxysuccinic acid hydrate involves its interaction with specific molecular targets and pathways. It acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems. This property is particularly useful in detoxification processes and in the treatment of metal poisoning .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-Dihydroxysuccinic acid hydrate: The enantiomer of (2R,3R)-2,3-Dihydroxysuccinic acid hydrate, with similar chemical properties but different biological activities.
Dibenzoyl-(2R,3R)-tartaric acid: A derivative used in chiral resolution processes.
Uniqueness
(2R,3R)-2,3-Dihydroxysuccinic acid hydrate is unique due to its high chiral purity and its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring precise enantiomeric separation and metal ion chelation .
Properties
Molecular Formula |
C4H8O7 |
|---|---|
Molecular Weight |
168.10 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C4H6O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H2/t1-,2-;/m1./s1 |
InChI Key |
UUDLQDCYDSATCH-ZVGUSBNCSA-N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129784.png)
![1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13129791.png)


![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)

![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)

![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)
